molecular formula C23H37FO4Si B14214269 Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol CAS No. 820241-91-6

Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol

Cat. No.: B14214269
CAS No.: 820241-91-6
M. Wt: 424.6 g/mol
InChI Key: DGBHQPBXSONJIB-UHFFFAOYSA-N
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Description

Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol is a complex organic compound with a unique structure that includes a fluoro-substituted phenoxy group and a trimethylsilylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol typically involves multiple steps, starting with the preparation of the fluoro-substituted phenoxy intermediate. This intermediate is then reacted with a decanol derivative under specific conditions to introduce the trimethylsilylethynyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoro and trimethylsilylethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as hydroxyl or amino groups.

Scientific Research Applications

Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trimethylsilylethynyl groups may play a role in modulating the compound’s reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;10-[2-chloro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
  • Acetic acid;10-[2-bromo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
  • Acetic acid;10-[2-iodo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol

Uniqueness

The presence of the fluoro group in acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

820241-91-6

Molecular Formula

C23H37FO4Si

Molecular Weight

424.6 g/mol

IUPAC Name

acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol

InChI

InChI=1S/C21H33FO2Si.C2H4O2/c1-25(2,3)17-14-19-12-13-21(20(22)18-19)24-16-11-9-7-5-4-6-8-10-15-23;1-2(3)4/h12-13,18,23H,4-11,15-16H2,1-3H3;1H3,(H,3,4)

InChI Key

DGBHQPBXSONJIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(C)C#CC1=CC(=C(C=C1)OCCCCCCCCCCO)F

Origin of Product

United States

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